molecular formula C8H5ClFN B13008056 2-Chloro-2-(2-fluorophenyl)acetonitrile

2-Chloro-2-(2-fluorophenyl)acetonitrile

Cat. No.: B13008056
M. Wt: 169.58 g/mol
InChI Key: ODVJIBFHNLMCBZ-UHFFFAOYSA-N
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Description

2-Chloro-2-(2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of acetonitrile, where one hydrogen atom is replaced by a chlorine atom and another by a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(2-fluorophenyl)acetonitrile typically involves the reaction of 2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-(2-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2-fluorophenyl)acetonitrile is primarily based on its ability to interact with biological molecules through its functional groups. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(2-fluorophenyl)acetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

2-chloro-2-(2-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H5ClFN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H

InChI Key

ODVJIBFHNLMCBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)Cl)F

Origin of Product

United States

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